molecular formula C27H24F2N2O3 B221638 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B221638
M. Wt: 462.5 g/mol
InChI Key: BNVMNDMPSBCPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound with potential applications in scientific research. This compound is a member of the dibenzodiazepine family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it has been suggested that its affinity for the serotonin 5-HT2A receptor may lead to the activation of downstream signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. Additionally, its affinity for the dopamine D2 receptor may lead to the modulation of reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. It has also been found to have potential applications in the study of reward and motivation pathways in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its potential for selective binding to the serotonin 5-HT2A receptor and dopamine D2 receptor. This allows for the study of specific signaling pathways and neural circuits in the brain. However, one limitation of using this compound is its potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is the study of its potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Another direction is the study of its potential applications in the study of reward and motivation pathways in the brain. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been achieved through various methods. One of the most common methods is the reaction of 3,4-difluoroaniline and 3,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods include the use of palladium-catalyzed coupling reactions and the use of a Suzuki reaction.

Scientific Research Applications

This compound has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in various psychiatric disorders such as schizophrenia and depression. The compound has also been found to have an affinity for the dopamine D2 receptor, which is involved in reward and motivation pathways in the brain.

properties

Product Name

11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Molecular Formula

C27H24F2N2O3

Molecular Weight

462.5 g/mol

IUPAC Name

6-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H24F2N2O3/c1-33-24-10-8-15(14-25(24)34-2)17-12-22-26(23(32)13-17)27(16-7-9-18(28)19(29)11-16)31-21-6-4-3-5-20(21)30-22/h3-11,14,17,27,30-31H,12-13H2,1-2H3

InChI Key

BNVMNDMPSBCPFO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.